molecular formula C33H51N7O10S2 B14260701 L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine CAS No. 238090-69-2

L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine

Cat. No.: B14260701
CAS No.: 238090-69-2
M. Wt: 769.9 g/mol
InChI Key: PTYPXCZRUJTVLF-YZXCZKIVSA-N
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Description

L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine is a peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The sequence of amino acids in this peptide suggests it may have unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The cysteine residues in the peptide can undergo oxidation to form disulfide bonds, which can stabilize the peptide’s structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The peptide can undergo substitution reactions, particularly at the serine and threonine residues, which have hydroxyl groups that can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like N,N’-disuccinimidyl carbonate (DSC) can be used for modifying hydroxyl groups.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups on cysteine residues.

    Substitution: Modified serine and threonine residues with various functional groups.

Scientific Research Applications

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine depends on its specific biological activity. Generally, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. The presence of cysteine residues suggests potential involvement in redox reactions or disulfide bond formation, which can influence the peptide’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    L-Cysteinyl-L-prolyl-L-leucyl-L-seryl-L-cysteinyl-L-phenylalanyl-L-threonine: Similar in structure but with variations in the amino acid sequence.

    L-Phenylalanyl-L-proline: A simpler dipeptide with different properties and applications.

    Cyclo(L-leucyl-L-prolyl): A cyclic peptide with distinct structural features.

Uniqueness

This compound is unique due to its specific sequence of amino acids, which imparts unique structural and functional properties. The presence of multiple cysteine residues allows for potential disulfide bond formation, adding to its stability and biological activity.

Properties

CAS No.

238090-69-2

Molecular Formula

C33H51N7O10S2

Molecular Weight

769.9 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C33H51N7O10S2/c1-17(2)12-21(36-31(47)25-10-7-11-40(25)32(48)20(34)15-51)27(43)37-23(14-41)29(45)38-24(16-52)30(46)35-22(13-19-8-5-4-6-9-19)28(44)39-26(18(3)42)33(49)50/h4-6,8-9,17-18,20-26,41-42,51-52H,7,10-16,34H2,1-3H3,(H,35,46)(H,36,47)(H,37,43)(H,38,45)(H,39,44)(H,49,50)/t18-,20+,21+,22+,23+,24+,25+,26+/m1/s1

InChI Key

PTYPXCZRUJTVLF-YZXCZKIVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CS)N

Origin of Product

United States

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